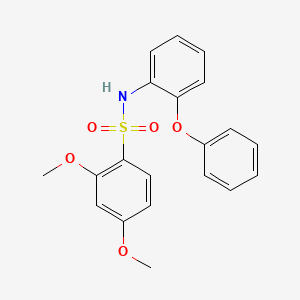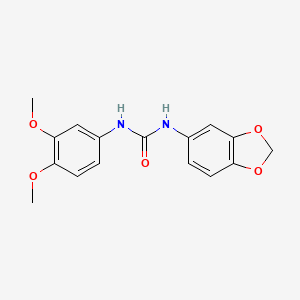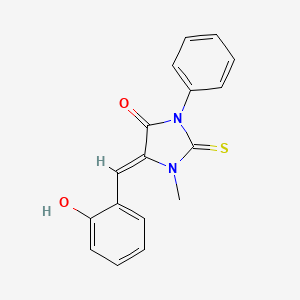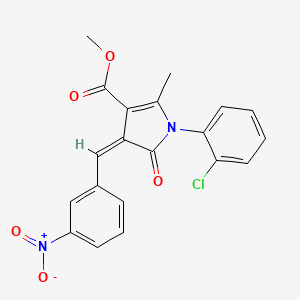
N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the acrylamide family, which is characterized by the presence of a vinyl group and an amide group in their chemical structure.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been used as a building block for the design and synthesis of functional materials such as fluorescent dyes and polymers. In polymer chemistry, it has been utilized as a monomer for the synthesis of copolymers with various properties such as hydrophobicity, biocompatibility, and thermal stability.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and receptors involved in the progression of diseases such as cancer and Alzheimer's disease. Additionally, it has been proposed that the compound may interact with DNA and RNA molecules, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of reactive oxygen species (ROS) and inflammatory cytokines. In vivo studies have shown that the compound can reduce the size and number of tumors in animal models of cancer, improve cognitive function in animal models of Alzheimer's disease, and reduce oxidative stress and inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various scientific fields and applications. One limitation is its potential toxicity, as acrylamide compounds have been shown to be neurotoxic and carcinogenic in high doses. Therefore, proper safety measures should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-2-methyl-3-phenylacrylamide. One direction is the further investigation of its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the development of new synthetic methods for the compound and its derivatives, which may lead to the discovery of new functional materials and polymers. Additionally, the elucidation of the compound's mechanism of action and its interactions with biological molecules may provide insights into the development of new therapeutic strategies for various diseases.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxypropyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12(11-13-7-4-3-5-8-13)14(16)15-9-6-10-17-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,15,16)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXQDFXSDEFKS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4642536.png)
![(3-aminopropyl)[2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B4642542.png)
![4-[2-(2,3-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4642562.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4642563.png)
![2-(4-bromophenyl)-N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4642571.png)
![1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4642587.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4642606.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4642631.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642657.png)

